N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-21(24,14-17-4-9-18(27-2)10-5-17)15-22-20(23)13-8-16-6-11-19(12-7-16)28(3,25)26/h4-7,9-12,24H,8,13-15H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFCQPIIPVKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a complex organic compound, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H26N2O4S and a molecular weight of 406.5 g/mol. It belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonamide group (-SO2NH2), which is known for its antibacterial properties. The unique structural features of this compound may contribute to additional pharmacological activities .
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of Hydroxy-Methoxyphenyl Intermediate : The reaction of 4-methoxyphenol with suitable reagents introduces hydroxy and methyl groups.
- Introduction of Sulfonamide Group : The intermediate is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide linkage.
- Final Assembly : Coupling the intermediate with 2-methylpropylamine yields the final product .
Anticancer Properties
Recent studies have evaluated the antiproliferative effects of related compounds in various cancer cell lines, including breast cancer (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cell lines. For instance, compounds structurally similar to this compound have shown significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | HeLa | 0.82 |
| Compound C | A2780 | 1.51 |
| Compound D | K562 | 0.63 |
The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes by mimicking natural substrates due to its sulfonamide group. This inhibition can disrupt biochemical pathways critical for cancer cell proliferation .
Case Studies
In a recent study, this compound was tested alongside other sulfonamide derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, suggesting that modifications in the chemical structure could enhance their biological activity .
Applications in Research
This compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Pharmacology : Investigating its role in enzyme inhibition and other biochemical pathways.
- Chemical Research : Serving as a building block for synthesizing other bioactive compounds .
Q & A
Q. What are the key steps in synthesizing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how is purity ensured?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling of 3-(4-(methylsulfonyl)phenyl)propanoyl chloride with the hydroxy-methylpropylamine intermediate under controlled pH (6–7) and temperature (0–5°C) to prevent side reactions .
- Functional group protection : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during intermediate steps .
- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) may enhance yield in sulfonyl group incorporation . Purity validation employs HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .
Q. Which analytical techniques are critical for structural elucidation and quality control?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., methoxy group at δ 3.8 ppm, methylsulfonyl at δ 3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 476.18) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and impurity profiles .
Q. How are the compound’s physicochemical properties (e.g., solubility, logP) determined experimentally?
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, measured via UV-Vis spectroscopy .
- logP : Experimental determination via octanol-water partitioning, validated against computational models (e.g., Molinspiration) .
- Melting point : Differential Scanning Calorimetry (DSC) identifies thermal stability (e.g., mp = 148–150°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
- Assay standardization : Control for variables like cell line passage number (HeLa vs. HEK293), serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (24 vs. 48 hr) .
- Impurity profiling : Use LC-MS to detect trace aldehydes or sulfonic acid byproducts that may antagonize target enzymes .
- Dose-response validation : Replicate studies with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent modification : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-cyanophenyl reduces logP by 0.5 units but enhances target binding) .
- Stereochemical effects : Enantiomeric separation via chiral HPLC to assess (R)- vs. (S)-configurations’ impact on COX-2 inhibition .
- Bioisosteric replacement : Swap methylsulfonyl with trifluoromethanesulfonyl to improve metabolic stability .
Q. What computational methods predict binding modes and metabolic pathways?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR), highlighting hydrogen bonds with Tyr355 and Val523 .
- ADME prediction : SwissADME forecasts CYP3A4-mediated oxidation of the methoxyphenyl group as a primary metabolic pathway .
- MD simulations : GROMACS assesses conformational stability in lipid bilayers for blood-brain barrier permeability studies .
Q. How do reaction conditions influence scalability and yield in multi-step synthesis?
- Solvent optimization : Replace THF with 2-MeTHF for greener chemistry and easier recycling .
- Catalyst screening : Pd(OAc)2/Xantphos improves Buchwald-Hartwig coupling yields (85% vs. 60% with Pd2(dba)3) .
- Temperature gradients : Stepwise heating (25°C → 80°C) minimizes epimerization during amide formation .
Methodological Considerations
Q. What protocols validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization at 42–55°C after compound treatment .
- Knockdown/rescue experiments : siRNA silencing of COX-2 followed by IC50 shift analysis confirms on-target effects .
Q. How is stability under physiological conditions assessed?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or 40°C/75% RH for 14 days, analyzing degradation products via LC-MS .
- Plasma stability : Incubate in human plasma (37°C, 1 hr) and quantify parent compound via LC-MS/MS .
Q. What statistical approaches address variability in high-throughput screening data?
- Z’-factor analysis : Ensure robust assay performance (Z’ > 0.5) by testing positive/negative controls .
- ANOVA with post-hoc tests : Correct for batch effects in multi-plate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
